molecular formula C46H78N4O24S B145185 Nodrm-1 CAS No. 128269-59-0

Nodrm-1

货号 B145185
CAS 编号: 128269-59-0
分子量: 1103.2 g/mol
InChI 键: WNHQHAHAQJGIHG-RVAZZQNRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Nodrm-1 is a sulphated lipo-oligosaccharide signal of Rhizobium Meliloti . It plays a crucial role in eliciting hair deformation, cortical cell division, and nodule organogenesis on alfalfa roots . The nod genes of Rhizobium Meliloti determine host specificity, root hair curling, and nodule formation via the production of Nodrm-1 .


Synthesis Analysis

The synthesis of Nodrm-1 involves a series of well-established reactions . The process begins with the disaccharide glycosyl donor and the disaccharide glycosyl acceptor, which have been synthesized from monosaccharide moieties . The crucial coupling between these compounds gives the corresponding β-linked tetrasaccharide . Transformation of the protecting group and subsequent 6-O-sulfation converts the tetrasaccharide into the sulfated, N-acetylated compound . Finally, hydrogenolysis of this compound, followed by selective N-acylation, affords Nodrm-1 as its sodium salt .


Molecular Structure Analysis

The structure of Nodrm-1 has been determined by mass spectrometry, NMR spectroscopy, radioactive labelling, and chemical modifications . It is a sulphated and acylated glucosamine tetrasaccharide .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Nodrm-1 include coupling reactions, transformation of the protecting group, 6-O-sulfation, hydrogenolysis, and selective N-acylation .


Physical And Chemical Properties Analysis

Nodrm-1 is a sulphated and acylated glucosamine tetrasaccharide . It is a major alfalfa-specific signal produced by Rhizobium Meliloti . More detailed physical and chemical properties are not available in the retrieved sources.

科学研究应用

细菌共生中的结构确定

Nodrm-1在苜蓿的根瘤菌和苜蓿之间的共生中发挥着至关重要的作用。它是一种硫酸化和酰化的葡萄糖胺四聚体,对于诱导苜蓿的根毛畸形和结瘤器官发生至关重要。通过质谱和核磁共振等各种复杂技术确定了这种结构,突出了其在极低浓度下诱导苜蓿反应的特异性(Roche et al., 1991)

共生细菌中的宿主特异性

研究表明,Nodrm-1的结构,一种硫酸化的β-1,4-葡萄糖胺四糖,对于其宿主特异性至关重要。这种结构使细菌的结瘤基因产生细胞外Nod信号,影响与特定宿主植物(如苜蓿)的共生(Lerouge et al., 1990)

植物反应的诱导

Nodrm-1作为硫酸化脂寡糖信号,具有诱导高等植物特异器官发生的能力。其结构和修饰,如添加硫酸基团,显著影响其形态发生活性,表明共生细菌与宿主植物之间存在精确的化学语言(Truchet et al., 1991)

在固氮结瘤形成中的作用

Nodrm-1的作用延伸到苜蓿根部的固氮结瘤形成。这个过程涉及细菌结瘤基因和宿主植物之间的复杂相互作用,其中Nodrm-1的结构直接影响结瘤形成的特异性和效率(Roche et al., 1991)

对植物细胞反应的影响

Nodrm-1诱导植物细胞膜电位去极化的能力表明其对细胞水平的影响。这种反应在苜蓿根毛细胞中是结瘤早期阶段的关键步骤,表明Nodrm-1对植物细胞信号通路产生直接影响(Ehrhardt et al., 1992)

结瘤中的ATP硫酰化酶活性

Nodrm-1的ATP硫酰化酶活性,特别涉及苜蓿根瘤菌的nodP和nodQ基因产物,对于形成苜蓿特异的硫酸化Nodrm-1因子至关重要。这种生化过程突显了控制特定宿主植物反应和结瘤的复杂分子机制(Schwedock & Long, 1990)

属性

IUPAC Name

[(2R,3S,4R,5R)-5-acetamido-3-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-[[(2E,9Z)-hexadeca-2,9-dienoyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-oxohexyl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H78N4O24S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-32(59)50-33-38(62)37(61)29(20-52)69-44(33)73-42-31(22-54)71-46(35(40(42)64)49-26(4)57)74-43-30(21-53)70-45(34(39(43)63)48-25(3)56)72-41(28(58)23-68-75(65,66)67)36(60)27(19-51)47-24(2)55/h10-11,17-19,27-31,33-46,52-54,58,60-64H,5-9,12-16,20-23H2,1-4H3,(H,47,55)(H,48,56)(H,49,57)(H,50,59)(H,65,66,67)/b11-10-,18-17+/t27-,28+,29+,30+,31+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44-,45-,46-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNHQHAHAQJGIHG-RVAZZQNRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCC=CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(OC(C(C3O)NC(=O)C)OC(C(COS(=O)(=O)O)O)C(C(C=O)NC(=O)C)O)CO)CO)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C\CCCCC/C=C/C(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@H]([C@@H](COS(=O)(=O)O)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)CO)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H78N4O24S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1103.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nodrm-1

CAS RN

128269-59-0
Record name Nodrm-1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128269590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
203
Citations
G Truchet, P Roche, P Lerouge, J Vasse, S Camut… - Nature, 1991 - nature.com
… entire roots of 4-week-old plants grown in the presence of 10-7 M NodRm-1 and NodRm-1/Ac-NodRm-1 were cleared. stained and examined by light microscopy as described in the …
Number of citations: 625 www.nature.com
LX Wang, C Li, QW Wang, YZ Hui - Journal of the Chemical Society …, 1994 - pubs.rsc.org
… identified the nodulation factor (called NodRm- 1 ) involved in R. … Purified NodRm- 1 can elicit root-hair deformation specifically … structure of NodRm-1, have aroused great interest in its …
Number of citations: 31 pubs.rsc.org
P Roche, P Lerouge, JC Prome, C Faucher… - Advances in Molecular …, 1991 - Springer
… No NodRm-1 peaks could be detected in the butanol extract … from NodRm-1 only by the absence of the sulphate group. … clusters of peaks corresponding to the NodRm-1 and NodRm-2 …
Number of citations: 17 link.springer.com
P Lerouge, P Roche, C Faucher, F Maillet, G Truchet… - Nature, 1990 - nature.com
… biosynthetic pathway of the NodRm-1 symbiotic signal. NodRm-1 was also clearly the major … equivalent to 10“-10 " M NodRm-1. The following evidence shows that the Nod Rm factor …
Number of citations: 423 www.nature.com
M Schultze, B Quiclet-Sire… - Proceedings of the …, 1992 - National Acad Sciences
… previously described NodRm-1 factor. The two pentasaccharides as well as NodRm-1 were … to 0.01-0.001 ,uM, in contrast to NodRm-1, which displays a much higher specific activity for …
Number of citations: 311 www.pnas.org
P Roche, P Lerouge, C Ponthus, JC Promé - Journal of Biological …, 1991 - ASBMB
… Another Nod factor (called Ac-NodRm-1) was copurified and identified as NodRm-1 acetylated on the C-6 of the nonreducing end sugar. NodRm-1 elicits root hair deformation …
Number of citations: 193 www.jbc.org
J Schwedock, SR Long - Nature, 1990 - nature.com
… to a NodRm-1 precursor, possibly by NodH". As yet, we do not know whether APS or PAPS is the sulphate donor in NodRm-1 … nodulation genes involved in NodRm-1 factor production", …
Number of citations: 179 www.nature.com
F Martinez-Abarca, JA Herrera-Cervera… - Molecular Plant …, 1998 - Am Phytopath Society
… The nutrient solution of 5-day-old plants was supplemented with 10–7 M NodRm-1 (obtained according to Lerouge et al. 1990), alone or together with 25 µM SA. Eight days later, roots …
Number of citations: 204 apsjournals.apsnet.org
AC Ferguson-Smith, BM Cattanach, SC Barton… - Nature, 1991 - nature.com
… NodRm-1 … -NodRm-1, which is O-acetylated at carbon 6 of the terminal non-reducing sugar (Fig.2), is also found in amounts that vary with each culture". As Nod Rm-1 and Ac-NodRm-1 …
Number of citations: 386 www.nature.com
C FAUCHER, J VASSE, F MAILLET… - … Genetics of Plant …, 2013 - books.google.com
… : we propose to call this molecule NodRm-1. That NodRm-1 is indeed the plant specific … is supported by the following evidence:(i) NodRm-1 elicited root hair deformations on alfalfa, and …
Number of citations: 0 books.google.com

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